molecular formula C9H12O B12713456 2,4,6-Nonatrienal, (E,Z,Z)- CAS No. 100113-51-7

2,4,6-Nonatrienal, (E,Z,Z)-

Cat. No.: B12713456
CAS No.: 100113-51-7
M. Wt: 136.19 g/mol
InChI Key: XHDSWFFUGPJMMN-YUHUOFHPSA-N
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Description

2,4,6-Nonatrienal, (E,Z,Z)- is a polyunsaturated fatty aldehyde with the molecular formula C₉H₁₂O. It is characterized by the presence of three double bonds at positions 2, 4, and 6, with the specific configuration being (E,Z,Z). This compound is known for its distinctive odor, often described as having an intense oat flake-like aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Nonatrienal, (E,Z,Z)- typically involves the use of polyunsaturated fatty acids as starting materials. One common method includes the oxidative cleavage of polyunsaturated fatty acids, followed by selective reduction and isomerization to achieve the desired (E,Z,Z) configuration. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and specific solvents to control the isomerization process .

Industrial Production Methods

Industrial production of 2,4,6-Nonatrienal, (E,Z,Z)- may involve large-scale oxidative cleavage of polyunsaturated fatty acids derived from natural sources such as vegetable oils. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced separation techniques like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Nonatrienal, (E,Z,Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Nonatrienal, (E,Z,Z)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Nonatrienal, (E,Z,Z)- involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activity and signaling pathways. Additionally, its polyunsaturated structure allows it to participate in lipid peroxidation processes, influencing cellular oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Nonatrienal, (E,E,Z)
  • 2,4,6-Nonatrienal, (E,E,E)
  • 2,4,6-Nonatrienal, (E,Z,E)

Comparison

2,4,6-Nonatrienal, (E,Z,Z)- is unique due to its specific (E,Z,Z) configuration, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this configuration may exhibit different reactivity and interaction with biological targets, making it particularly valuable in certain applications .

Properties

CAS No.

100113-51-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(2E,4Z,6Z)-nona-2,4,6-trienal

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5-,8-7+

InChI Key

XHDSWFFUGPJMMN-YUHUOFHPSA-N

Isomeric SMILES

CC/C=C\C=C/C=C/C=O

Canonical SMILES

CCC=CC=CC=CC=O

Origin of Product

United States

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